molecular formula C20H15FN2O5S B3622884 2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid

2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3622884
M. Wt: 414.4 g/mol
InChI Key: OHOBRINTNILUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a benzoyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves multiple steps, including the introduction of the fluorophenyl group, the formation of the sulfamoyl linkage, and the attachment of the benzoyl group. Common synthetic routes may involve the use of reagents such as fluorobenzene, sulfonyl chlorides, and benzoyl chlorides under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions in specialized reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorophenyl)sulfamoyl]benzoic acid
  • 4-[(2-Fluorophenyl)sulfamoyl]benzoic acid
  • 2-[(2-Fluorophenyl)sulfamoyl]benzoic acid

Uniqueness

2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-[(2-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S/c21-16-9-2-4-11-18(16)23-29(27,28)14-7-5-6-13(12-14)19(24)22-17-10-3-1-8-15(17)20(25)26/h1-12,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOBRINTNILUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 4
2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[3-[(2-Fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.